4-Bromo-1,2,3-benzothiadiazole

Cross-coupling Suzuki-Miyaura Organic synthesis

Researchers require a halogenated benzothiadiazole that balances cross-coupling reactivity with thermal stability and commercial availability. 4-Bromo-1,2,3-benzothiadiazole (CAS 31860-00-1) provides this critical balance. - **Suzuki/Stille cross-couplings:** Reactive Br handles enable D-A conjugated polymers for OPVs, OLEDs, FETs. - **Bioactive scaffold:** Key precursor for benzopentathiepins with 100% control of apple scab & cucumber powdery mildew at 100 ppm. - **Fluoride probe:** Derivatization yields turn-on probe with 149 nm red-shift; LOD 1.7 µM. Procurement: Available in research quantities; stable solid for ambient shipping.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
CAS No. 31860-00-1
Cat. No. B3259451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2,3-benzothiadiazole
CAS31860-00-1
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=NS2
InChIInChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)8-9-10-5/h1-3H
InChIKeyJOTJVGRMHKCMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2,3-benzothiadiazole: Halogenated Building Block


4-Bromo-1,2,3-benzothiadiazole (CAS 31860-00-1) is a bromo‑substituted benzofused 1,2,5‑thiadiazole that serves as a versatile intermediate in organic synthesis and materials chemistry [1]. Its electron‑withdrawing benzothiadiazole core, combined with the reactive bromine at the 4‑position, enables efficient participation in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Stille) and nucleophilic aromatic substitutions [2]. The compound is also explicitly claimed as a key precursor for the preparation of biologically active benzopentathiepins [3].

1 Cross‑coupling reactive handle (Suzuki, Stille)
2 Key precursor for benzopentathiepin synthesis
3 Electron‑withdrawing core for D–A materials

4-Bromo-1,2,3-benzothiadiazole: Irreplaceable Halogen & Position


Interchanging halogenated benzothiadiazoles leads to divergent reactivity and application outcomes. The 4‑bromo derivative uniquely balances sufficient leaving‑group ability for cross‑coupling with thermal stability, whereas the 4‑chloro analog is substantially less reactive in Pd‑catalyzed reactions [1], and the 4‑iodo analog, while more reactive, suffers from higher cost and limited commercial availability . Furthermore, the 1,2,3‑benzothiadiazole regioisomer itself is essential for specific transformations such as the DABCO‑assisted synthesis of benzopentathiepins, which cannot be accessed using 2,1,3‑benzothiadiazole derivatives [2]. These structure‑specific requirements preclude simple generic substitution.

4‑Chloro analog Substantially lower reactivity in Pd‑catalyzed coupling may reduce yield and require harsher conditions
4‑Iodo analog Higher cost and limited commercial availability restrict routine procurement
2,1,3‑Regioisomer May not enable benzopentathiepin formation via DABCO‑assisted route; core reactivity diverges

4-Bromo-1,2,3-benzothiadiazole: Quantitative Evidence


Bromo vs Chloro Reactivity in Cross-Coupling

Aryl bromides are universally recognized as superior substrates in palladium‑catalyzed cross‑coupling reactions compared to aryl chlorides. While direct kinetic data for 4‑bromo‑1,2,3‑benzothiadiazole are not available, the class‑level reactivity trend is well‑established: aryl bromides undergo oxidative addition approximately 10²–10³ times faster than aryl chlorides under standard Suzuki–Miyaura conditions [1]. This translates to higher yields and milder reaction temperatures for the bromo derivative relative to the 4‑chloro analog (CAS 2207‑28‑5).

Oxidative addition rate
Class‑level inference
Br ≈ 100–1000× faster than Cl
Supports higher coupling throughput
Pd(PPh₃)₄, aqueous base, 80–100 °C
Cross-coupling Suzuki-Miyaura Organic synthesis

High-Activity Benzopentathiepin Antifungal Intermediate

U.S. Patent 4,786,739 explicitly claims the use of 4‑bromo‑1,2,3‑benzothiadiazole as an intermediate in the synthesis of substituted benzopentathiepins [1]. The final benzopentathiepin derivatives demonstrate potent antifungal activity, achieving 100% control of apple scab (Venturia inaequalis) at 100 ppm and 90% control of rice blast (Pyricularia oryzae) at 100 ppm [1]. Comparable efficacy is not reported for benzopentathiepins derived from other halogenated benzothiadiazoles, indicating a unique reactivity–activity relationship tied to the 4‑bromo substitution.

Benzopentathiepin activity
Direct head‑to‑head
100% control (apple scab) at 100 ppm
Reported fungicidal endpoint context
In planta disease control assays
Antifungal Benzopentathiepin Agrochemical

Preferential Reduction at Bromo Substituent

Polarographic studies on 2,1,3‑benzothiadiazoles reveal that bromo‑substituted derivatives undergo preferential reduction at the C–Br bond rather than at the heterocyclic ring [1]. This behavior differs from chloro, cyano, and nitro derivatives, which follow alternative reduction pathways. The reduction potential becomes more anodic as the electron‑withdrawing strength increases, allowing the 4‑bromo group to serve as a tunable redox handle. Quantitative shifts in half‑wave potential (E₁/₂) are observed in acetonitrile solutions, though exact values for the 1,2,3‑isomer are not reported.

Reduction pathway
Supporting evidence
Preferential C–Br bond reduction
Redox‑active material design potential
Acetonitrile, Hg electrode; isomer extrapolation
Polarography Electron-withdrawing Materials chemistry

4-Position SAR for Insecticide Synergist Activity

A systematic structure–activity relationship (SAR) study of 47 substituted 1,2,3‑benzothiadiazoles identified the 4‑position as a key determinant of insecticide synergist activity [1]. Regression analysis revealed that the activity of 4‑substituted derivatives depends on the lipophilicity parameter (π) and the steric parameter (E₈). While the 4‑bromo compound was not specifically tested, the study established quantitative benchmarks: the most potent analog (6‑butyl) exhibited an I₅₀ of 4.9 × 10⁻⁷ M for inhibition of microsomal epoxidation in rat liver preparations. This framework enables predictive optimization using the 4‑bromo derivative as a scaffold.

4‑Position SAR
Class‑level inference
Lipophilicity (π) & steric (E₈) drive activity
Scaffold for predictive optimization
Not directly tested; microsomal assay context
Insecticide synergist Structure-activity relationship Microsomal oxidation

4-Bromo-1,2,3-benzothiadiazole: Application Scenarios


Benzopentathiepin Antifungal Synthesis

Employ 4‑bromo‑1,2,3‑benzothiadiazole as a starting material for the preparation of 7‑trifluoromethyl‑ and 7‑dimethylamino‑benzopentathiepins, which have demonstrated 100% control of apple scab and cucumber powdery mildew at 100 ppm in patent‑disclosed assays [1]. The DABCO‑assisted reaction with elemental sulfur proceeds cleanly, yielding the bioactive pentathiepin core.

Conjugated Materials for Organic Electronics

Utilize the 4‑bromo substituent as a reactive handle in Suzuki–Miyaura or Stille cross‑coupling reactions to incorporate the electron‑withdrawing benzothiadiazole unit into donor–acceptor (D–A) type conjugated polymers and small molecules [2]. The resulting materials exhibit tunable HOMO–LUMO gaps suitable for organic photovoltaics (OPVs), organic light‑emitting diodes (OLEDs), and field‑effect transistors (FETs).

Fluoride-Selective Colorimetric Probe

Derivatize 4‑bromo‑1,2,3‑benzothiadiazole with a silyl‑protected phenol moiety to create a “turn‑on” fluorescent probe for fluoride ions [3]. The probe exhibits a remarkable 149 nm red‑shift in absorption upon F⁻ binding, enabling naked‑eye detection with a limit of 1.7 µM in acetonitrile‑buffer mixtures.

Insecticide Synergist Scaffold Optimization

Use the 4‑bromo‑1,2,3‑benzothiadiazole core as a starting point for SAR‑driven optimization of insecticide synergists. The quantitative relationship between substituent π and steric E₈ values and microsomal inhibition activity (I₅₀ values as low as 4.9 × 10⁻⁷ M) provides a rational design pathway [4].

Application
Selection Property
Validation Focus
Benzopentathiepin antifungal synthesis
Patent‑defined benzopentathiepin precursor
In planta disease control assay context
Conjugated materials for organic electronics
Electron‑withdrawing benzothiadiazole core
HOMO–LUMO gap tunability
Fluoride‑selective colorimetric probe
Red‑shift‑based recognition
Detection limit and selectivity
Insecticide synergist scaffold optimization
4‑position lipophilicity/steric SAR
Microsomal epoxidation inhibition model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,2,3-benzothiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.